molecular formula C23H28N2O2 B13729854 1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one

1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one

Katalognummer: B13729854
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: IWWRBWCNJRAMQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one is a synthetic compound belonging to the indole family Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Vorbereitungsmethoden

The synthesis of 1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole core. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments.

Analyse Chemischer Reaktionen

1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one can be compared with other indole derivatives, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Eigenschaften

Molekularformel

C23H28N2O2

Molekulargewicht

364.5 g/mol

IUPAC-Name

1-benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one

InChI

InChI=1S/C23H28N2O2/c1-23(27-16-14-19-11-7-8-15-24-19)20-12-5-6-13-21(20)25(22(23)26)17-18-9-3-2-4-10-18/h2-6,9-10,12-13,19,24H,7-8,11,14-17H2,1H3

InChI-Schlüssel

IWWRBWCNJRAMQX-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)OCCC4CCCCN4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.